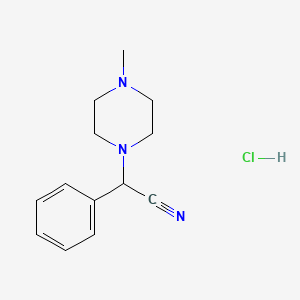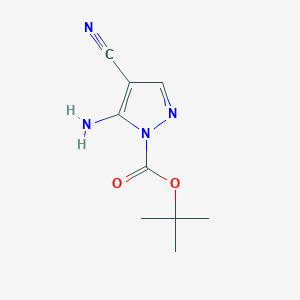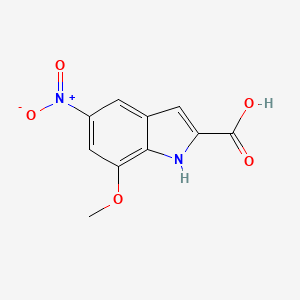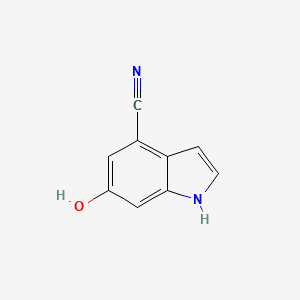
(3-Methylbenzyl)hydrazine hydrochloride
Übersicht
Beschreibung
“(3-Methylbenzyl)hydrazine hydrochloride” is an essential compound in the field of organic chemistry. It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The empirical formula of “(3-Methylbenzyl)hydrazine hydrochloride” is C8H13ClN2 and it has a molecular weight of 172.66 . The SMILES string representation is NNCC1=CC=CC©=C1.[H]Cl .Physical And Chemical Properties Analysis
“(3-Methylbenzyl)hydrazine hydrochloride” forms crystals . Its empirical formula is C8H13ClN2 and it has a molecular weight of 172.66 .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
(3-Methylbenzyl)hydrazine hydrochloride has been studied for its potential in medicinal chemistry, particularly for its antifungal properties. Li et al. (2011) synthesized a hydrazine ligand similar to (3-Methylbenzyl)hydrazine hydrochloride and its oxovanadium(V) complex, which demonstrated moderate to strong antifungal activities against fungi like Aspergillus flavus, Fusarium, and Candida albicans. The structural characterization of this compound was done through elemental analysis, infrared spectra, and single-crystal x-ray diffraction, providing a detailed insight into its potential antifungal applications (Li et al., 2011).
Antimicrobial Activity
Shehadi et al. (2022) explored the antimicrobial potential of a series of 1,3,4-thiadiazoles synthesized by a reaction involving a derivative of hydrazine. The synthesized compounds were tested against various microbial pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. Some of the synthesized compounds exhibited significant antimicrobial activity, suggesting the potential use of (3-Methylbenzyl)hydrazine hydrochloride derivatives in combating microbial infections (Shehadi et al., 2022).
Synthesis of Novel Compounds
Reddy & Nagaraj (2008) investigated the synthesis of novel compounds using a derivative of (3-Methylbenzyl)hydrazine hydrochloride. They reported the regioselective synthesis of 8,8'-Methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, showcasing the compound's utility in synthesizing complex molecular structures, potentially useful in various fields of chemistry and pharmacology (Reddy & Nagaraj, 2008).
Cancer Research
Ravoof et al. (2010) synthesized a tridentate nitrogen-sulfur Schiff base using (3-Methylbenzyl)hydrazine hydrochloride and studied its biological activities. The synthesized compound and its metal complexes were assayed against selected microbes and two breast cancer cell lines, showing strong activity against both cancer cell lines. This research underlines the potential use of (3-Methylbenzyl)hydrazine hydrochloride derivatives in cancer research and treatment (Ravoof et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-methylphenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-7-3-2-4-8(5-7)6-10-9;/h2-5,10H,6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYVCWJSXXJWGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylbenzyl)hydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



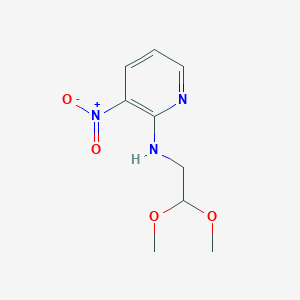
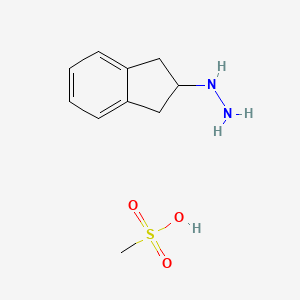
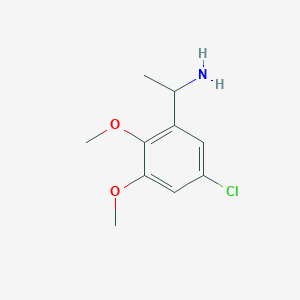

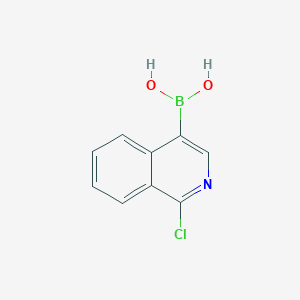


![benzyl[(1Z)-({[(tert-butoxy)carbonyl]amino}imino)[(2,2,2-trifluoroethyl)amino]methyl]amine](/img/structure/B1423594.png)
